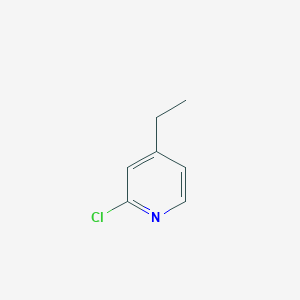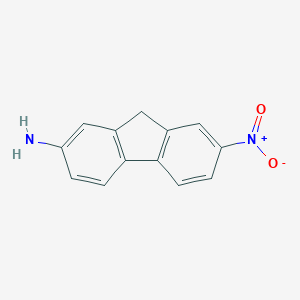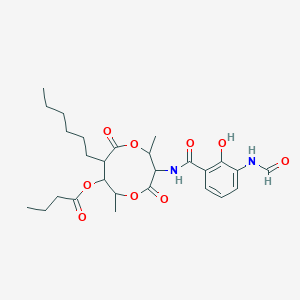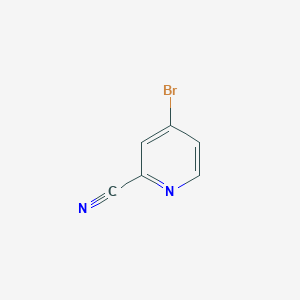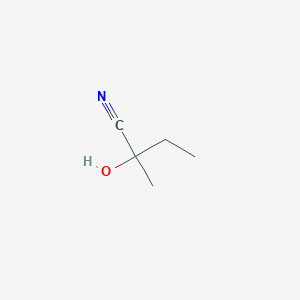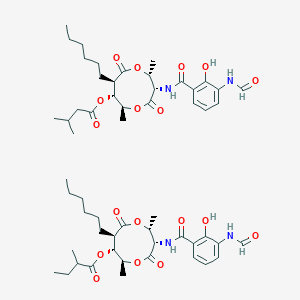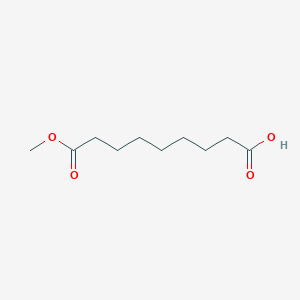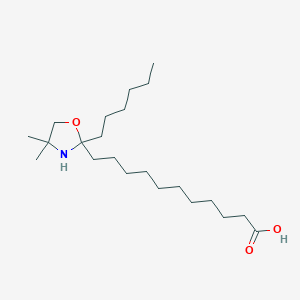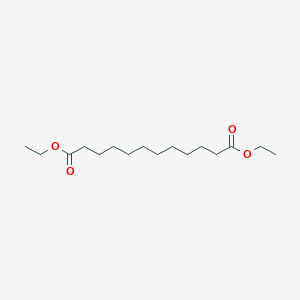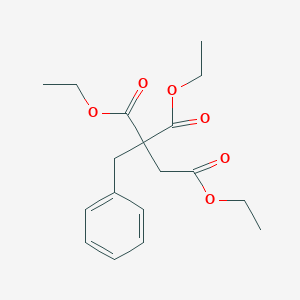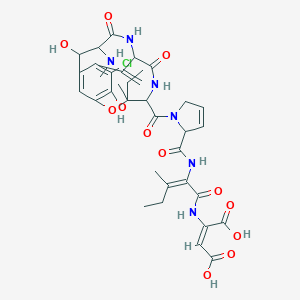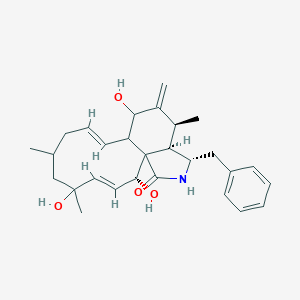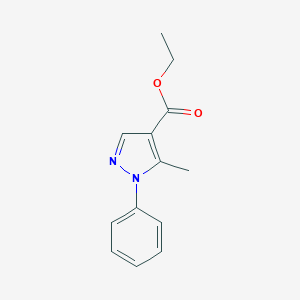
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is synthesized through a one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenylhydrazine, using ethanol as a solvent. This synthesis route is notable for its simplicity and efficiency in producing the pyrazole ester (Viveka et al., 2016).
Molecular Structure Analysis
The compound crystallizes in the monoclinic system with the space group P21/c. The unit cell parameters are meticulously determined, and the structure is stabilized by intermolecular C-H···O interactions as well as C-H···π interactions, showcasing the complex network of interactions within the crystal lattice (Viveka et al., 2016).
Chemical Reactions and Properties
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including diazotization and coupling with different reagents like β-naphthol, active methylene, and methine reagents. These reactions yield a diverse range of products, demonstrating the compound's versatility in synthetic chemistry (Ghozlan et al., 2014).
Physical Properties Analysis
The compound's physical properties, including its crystalline structure, are elucidated through single-crystal X-ray diffraction studies. These analyses provide detailed insights into the compound's geometry, stability, and electronic structure, which are further supported by density functional theory calculations (Viveka et al., 2016).
Chemical Properties Analysis
The chemical properties of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, including its reactivity patterns and interaction mechanisms, are explored through spectroscopic methods and theoretical studies. These investigations highlight the compound's potential for forming various derivatives and engaging in multiple types of chemical reactions, underpinning its utility in synthetic organic chemistry (Viveka et al., 2016).
Wissenschaftliche Forschungsanwendungen
Application 1: Antimicrobial Activity
- Specific Scientific Field : Medicinal Chemistry Research .
- Summary of the Application : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and characterized for their antimicrobial activity . These compounds were tested against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
- Methods of Application or Experimental Procedures : The compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
- Results or Outcomes : Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone . A few of the compounds were found to be biologically potent .
Application 2: Anti-inflammatory Activity
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : Pyrazole derivatives, including Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases .
Application 3: Organic Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Ethyl 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylate is a compound useful in organic synthesis .
Application 4: Antituberculosis Activity
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : Pyrazole derivatives, including Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been found to exhibit antituberculosis properties . This makes them potentially useful in the treatment of tuberculosis .
Application 5: Anticancer Activity
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : Pyrazole derivatives, including Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been found to exhibit anticancer properties . This makes them potentially useful in the treatment of cancer .
Application 6: Antidiabetic Activity
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-14-15(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIOIOHRWLZCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237568 | |
| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
89193-16-8 | |
| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89193-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089193168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89193-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


